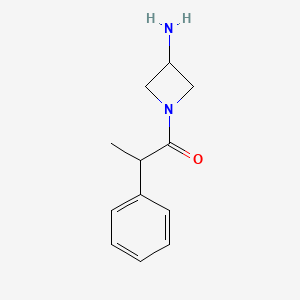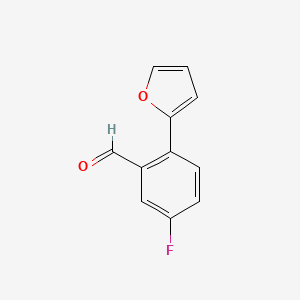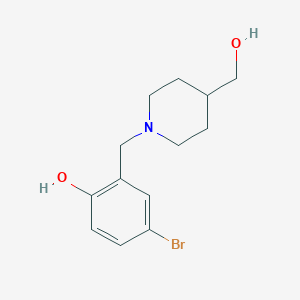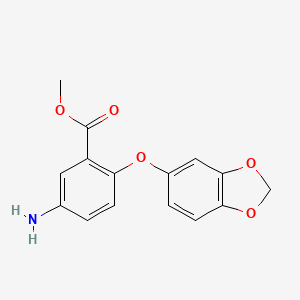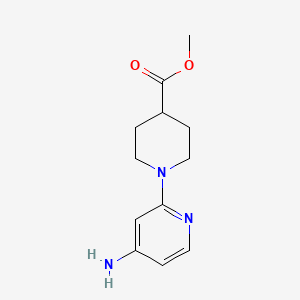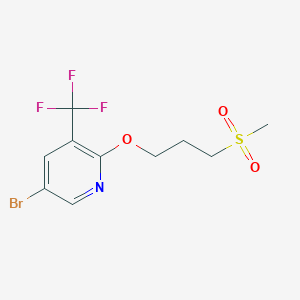
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine, or 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine, is a pyridine-containing compound that has been widely studied for its various applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. This compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. It has also been used in the study of enzyme inhibition, as well as in the synthesis of new drugs.
Applications De Recherche Scientifique
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the synthesis of new drugs. It has also been used to investigate the structure and function of proteins and other biomolecules, as well as to study the mechanism of action of various drugs. In addition, it has been used in the study of cell signaling pathways, as well as in the study of the structure and function of DNA and RNA.
Mécanisme D'action
The mechanism of action of 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine is not completely understood. However, it is believed that the compound binds to a specific target protein or enzyme, which then triggers a cascade of biochemical events. This cascade of events leads to the desired biological effect. For example, in the case of enzyme inhibition, the compound binds to the enzyme and prevents it from catalyzing the reaction it normally would.
Biochemical and Physiological Effects
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has been found to have a wide range of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and analgesic effects. It has also been found to have anti-cancer, anti-viral, and anti-bacterial effects. In addition, it has been found to have neuroprotective and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It has a low solubility in organic solvents, and its activity can be affected by pH and temperature.
Orientations Futures
The potential applications of 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine are vast, and there are many potential future directions for research. One possible direction is the development of new drugs based on the compound. Another possible direction is the study of its effects on various diseases and conditions, such as cancer, Alzheimer’s, and Parkinson’s. In addition, further research could be done on its mechanism of action, as well as on its biochemical and physiological effects. Finally, further research could be done on its potential applications in drug delivery systems, as well as its potential use as an analytical tool.
Propriétés
IUPAC Name |
5-bromo-2-(3-methylsulfonylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-19(16,17)4-2-3-18-9-8(10(12,13)14)5-7(11)6-15-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYINUCTGTVMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



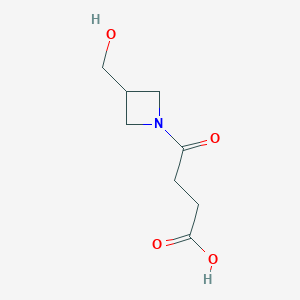

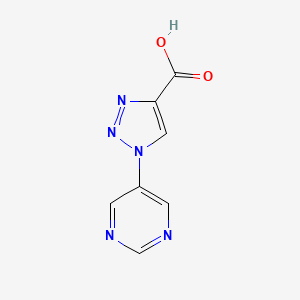

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)
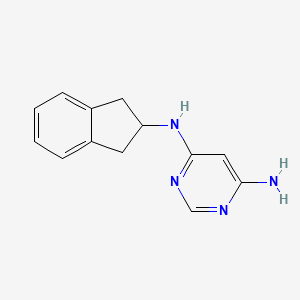
![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)
